![molecular formula C13H18ClNO2 B14736374 Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate CAS No. 6296-40-8](/img/structure/B14736374.png)
Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate is an organic compound with a complex structure that includes a methyl ester group, a phenyl ring, and a chloroethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-[(2-chloroethylamino)methyl]benzaldehyde. This intermediate is then reacted with methyl 3-bromopropanoate under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate exerts its effects involves its interaction with specific molecular targets. The chloroethylamino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)propanoate
- Methyl 3-(4-bromophenyl)propanoate
- Methyl 3-(4-fluorophenyl)propanoate
Uniqueness
Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate is unique due to the presence of the chloroethylamino group, which imparts specific reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group.
Properties
CAS No. |
6296-40-8 |
|---|---|
Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate |
InChI |
InChI=1S/C13H18ClNO2/c1-17-13(16)7-6-11-2-4-12(5-3-11)10-15-9-8-14/h2-5,15H,6-10H2,1H3 |
InChI Key |
PGUODNDNZRLUBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)CNCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


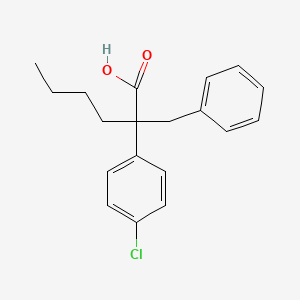

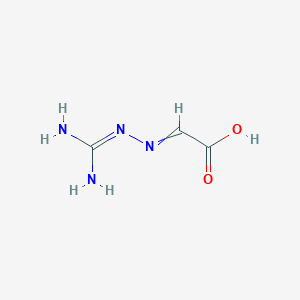
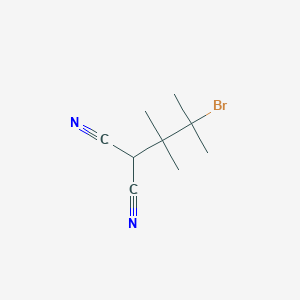

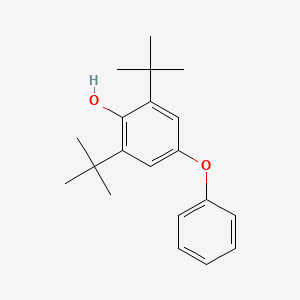
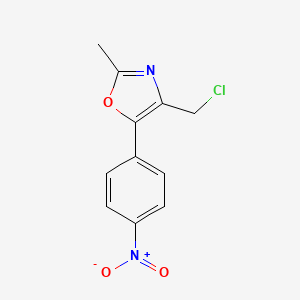
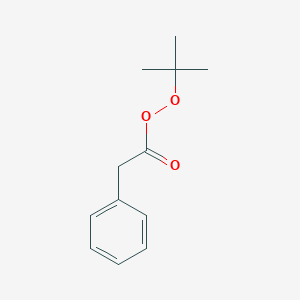
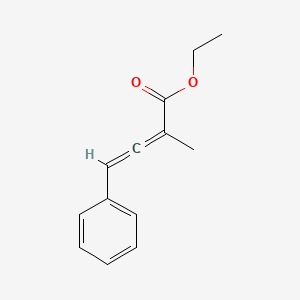
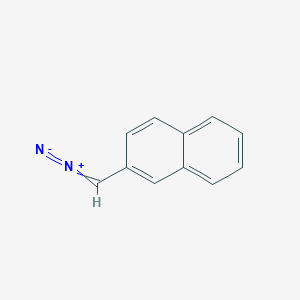
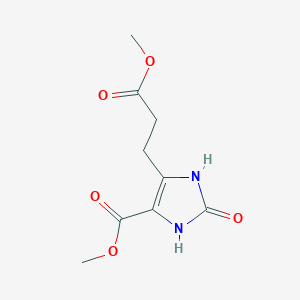
![[(5-Nitrothiophen-2-yl)methylideneamino]urea](/img/structure/B14736354.png)
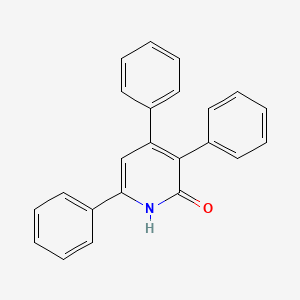
![Bicyclo[3.2.1]oct-6-ene](/img/structure/B14736362.png)
